Bis-PEG3-phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

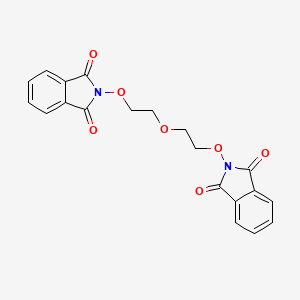

2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7/c23-17-13-5-1-2-6-14(13)18(24)21(17)28-11-9-27-10-12-29-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMXWVOOOFQZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Versatility of Bis-PEG3-phthalimide: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the structure, properties, and applications of Bis-PEG3-phthalimide, a heterobifunctional linker of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals engaged in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Core Concepts: Chemical Structure and Properties

This compound is a molecule meticulously designed for bioconjugation applications. Its structure consists of three key components: two phthalimide (B116566) moieties and a central polyethylene (B3416737) glycol (PEG) linker of three units (PEG3). The phthalimide group is a well-established pharmacophore, recognized for its crucial role in the development of immunomodulatory drugs and, more recently, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG3 linker is a hydrophilic spacer that enhances aqueous solubility and provides a defined distance between the two terminal phthalimide groups.

The molecular formula for this compound is C₂₀H₁₆N₂O₇, and it has a molecular weight of 396.35 g/mol .[1][2] The presence of the PEG linker imparts favorable physicochemical properties, such as improved solubility in aqueous and organic solvents, which is advantageous for bioconjugation reactions.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 159655-96-6 | [1][2] |

| Molecular Formula | C₂₀H₁₆N₂O₇ | [1][2] |

| Molecular Weight | 396.35 g/mol | [1][2] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O | [1] |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage | Store at -20°C, desiccated |

Applications in Targeted Protein Degradation

A primary application of this compound and its derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The phthalimide moieties of this compound can serve as ligands for the E3 ligase Cereblon (CRBN).[3][4] By functionalizing the other end of the molecule (or by modifying one of the phthalimide groups to attach a ligand for a POI), this compound can be used as a building block for constructing PROTACs. The PEG3 linker in this context is critical for orienting the POI and the E3 ligase in a productive ternary complex to facilitate ubiquitination.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC derived from a this compound scaffold.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, characterization, and a key application of this compound and its derivatives.

Synthesis of a this compound Derivative

This protocol describes a general method for synthesizing a derivative of this compound where one end is functionalized for conjugation to a target protein ligand.

Materials:

-

Phthalic anhydride (B1165640)

-

Amino-PEG3-amine

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Glacial acetic acid

-

Thin Layer Chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and amino-PEG3-amine (1.1 eq) in anhydrous DMF.

-

Condensation: Add triethylamine (1.2 eq) to the reaction mixture and stir at room temperature for 1 hour.

-

Imidization: Add glacial acetic acid (2.0 eq) and heat the reaction mixture to 120°C for 4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Collect the precipitate by filtration.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using spectroscopic techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the phthalimide groups (typically in the range of 7.7-7.9 ppm) and the ethylene (B1197577) glycol protons of the PEG linker (around 3.6 ppm).

-

¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the imide (around 168 ppm) and the aromatic and aliphatic carbons.

3.2.2 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid). The mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Experimental Workflow: PROTAC-mediated Protein Degradation Assay

The following workflow describes a typical experiment to evaluate the efficacy of a this compound-based PROTAC in degrading a target protein.

Protocol: Western Blot for Protein Degradation

-

Cell Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for different time points to assess the kinetics of degradation.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating the E3 ligase-binding phthalimide moiety and a hydrophilic PEG linker, makes it an ideal scaffold for the construction of PROTACs and other bioconjugates. The methodologies and applications described in this guide provide a framework for the effective utilization of this compound in the development of novel therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis-PEG3-phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG3-phthalimide is a heterobifunctional chemical compound frequently employed as a linker in the development of sophisticated bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating two phthalimide (B116566) moieties connected by a flexible tri-ethylene glycol (PEG3) spacer, imparts desirable physicochemical properties crucial for its function in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and its pivotal role in targeted protein degradation. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Core Physicochemical Properties

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2'-(2,2'-Oxybis(ethane-2,1-diyl)bis(oxy))bis(isoindoline-1,3-dione) | N/A |

| Molecular Formula | C₂₀H₁₆N₂O₇ | [1] |

| Molecular Weight | 396.35 g/mol | [1] |

| CAS Number | 159655-96-6 | [1] |

| Appearance | White to off-white solid (presumed) | [4] |

Solubility

Direct quantitative solubility data for this compound is not widely published. However, the presence of the PEG3 chain is known to increase solubility in aqueous media.[2][5] The solubility of the parent compound, phthalimide, has been determined in various organic solvents, suggesting that this compound would also be soluble in many common organic solvents.[6][7]

| Solvent | Solubility of Phthalimide (Parent Compound) | Source(s) |

| Water | Slightly soluble (<0.1 g/100 mL at 19.5 °C) | [4] |

| Acetone | High | [6][7] |

| Ethyl Acetate (B1210297) | High | [6][7] |

| Methanol (B129727) | Moderate | [6][7] |

| Acetonitrile (B52724) | Moderate | [6][7] |

| Toluene | Low | [6] |

| DMSO | Soluble (for related PEG acids) | [2] |

| DMF | Soluble (for related PEG acids) | [2] |

Other Physicochemical Parameters

| Parameter | Value (for related compounds) | Source(s) |

| Melting Point | 238 °C (for Phthalimide) | [4] |

| Boiling Point | 336 °C (sublimes) (for Phthalimide) | [4] |

| pKa | ~8.3 (for Phthalimide N-H) | [4] |

| logP | Not available | N/A |

Role in Targeted Protein Degradation: The PROTAC Mechanism

This compound is a crucial component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[9][10][11] The this compound serves as the linker that connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[12]

The general mechanism of action for a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[13]

-

Ubiquitination: This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10]

-

Recycling: The PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.[11][13]

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific, detailed protocols for the synthesis and characterization of this compound are not widely published, the following sections provide generalized methodologies based on established procedures for similar compounds.

Synthesis of this compound

The synthesis of bis-phthalimides can generally be achieved through the condensation of a diamine with phthalic anhydride (B1165640) or a derivative thereof.[14][15][16][17]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology (Generalized):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (2 equivalents) and 1,8-diamino-3,6-dioxaoctane (the diamine corresponding to the PEG3 linker; 1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Characterization Protocols

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[18][19][20][21][22]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide groups (typically in the range of 7.7-7.9 ppm) and the methylene (B1212753) protons of the PEG3 linker (typically in the range of 3.5-4.0 ppm). Integration of these signals can confirm the ratio of the phthalimide and PEG components.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the phthalimide groups (around 167-168 ppm), the aromatic carbons, and the carbons of the PEG3 linker.

Sample Preparation (Generalized):

-

Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[23][24][25][26][27] Electrospray Ionization (ESI) is a common technique for the analysis of PEGylated molecules.

Sample Preparation and Analysis (Generalized ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at m/z 397.1, with other adducts such as [M+Na]⁺ also potentially visible.

Conclusion

This compound is a valuable chemical tool, particularly in the burgeoning field of targeted protein degradation. Its physicochemical properties, largely influenced by the hydrophilic PEG3 linker, make it an effective component in the design of PROTACs and other bioconjugates. While a complete experimental dataset for this specific molecule is not yet fully available in the public literature, this guide provides a comprehensive overview based on existing data for its constituent parts and related compounds, along with generalized experimental protocols. This information serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 3. NH-bis(PEG3-azide) | TargetMol [targetmol.com]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Bis-PEG3-acid, CAS 96517-92-9 | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]

- 8. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 11. portlandpress.com [portlandpress.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 16. researchgate.net [researchgate.net]

- 17. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. enovatia.com [enovatia.com]

- 25. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Bis-PEG3-phthalimide molecular weight and formula

This technical guide provides a comprehensive overview of Bis-PEG3-phthalimide, a bifunctional chemical linker. The document details its core chemical properties and explores its potential applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology.

Core Chemical Properties

This compound is a molecule featuring two phthalimide (B116566) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The phthalimide moiety is known for its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), a key component in the ubiquitin-proteasome pathway. The PEG3 linker is a short, hydrophilic spacer that can influence the solubility and pharmacokinetic properties of the final conjugate.

Quantitative Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₂O₇ | [1] |

| Molecular Weight | 396.35 g/mol | [1] |

| CAS Number | 159655-96-6 |

Applications in Drug Development: PROTAC Synthesis

The primary application for a molecule with the structure of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.

A PROTAC typically consists of three components:

-

A ligand for a target Protein of Interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound can serve as a precursor for the linker and the E3 ligase ligand component. The phthalimide group is the foundational structure for immunomodulatory drugs (IMiDs) like thalidomide, which are known to bind to the E3 ligase CRBN.[2] By incorporating this moiety, a PROTAC can recruit the CRBN E3 ligase. The PEG3 linker provides a defined length and hydrophilicity to optimally position the target protein and the E3 ligase for ubiquitination. The length of the linker is a critical parameter that influences the stability and efficacy of the resulting ternary complex (E3 Ligase-PROTAC-Target Protein).[3]

PROTAC Mechanism of Action

The signaling pathway co-opted by phthalimide-based PROTACs is the Ubiquitin-Proteasome System. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase (in this case, CRBN). This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is not consumed in the process and can proceed to induce the degradation of another target protein molecule.[3][4][5]

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

Note: This is a representative workflow and must be adapted based on the specific chemistry of the target protein ligand and any necessary modifications to the this compound molecule.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker precursor like this compound involves a multi-step chemical process. One of the phthalimide groups would typically be chemically modified or replaced to provide a reactive handle for conjugation with the target protein ligand, while the other phthalimide group is retained for E3 ligase binding.

Caption: A generalized logical workflow for the synthesis of a PROTAC.

Step 1: Linker Modification (Hypothetical)

-

One of the phthalimide groups on this compound would be converted into a reactive functional group (e.g., a carboxylic acid, amine, or alkyne). This is a standard practice in medicinal chemistry to create a site for conjugation. For instance, the phthalimide can be removed via hydrazinolysis to reveal a primary amine.

Step 2: Conjugation to Target Protein Ligand

-

The modified linker, now containing a reactive handle and a terminal phthalimide, is reacted with the ligand for the target protein. The specific reaction chemistry (e.g., amide bond formation, click chemistry) depends on the functional groups present on both the linker and the ligand.

Step 3: Purification

-

The resulting crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common technique for this purpose.

Step 4: Structural Characterization

-

The final PROTAC molecule's identity and purity are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This generalized protocol highlights the steps where a molecule like this compound would be a critical starting reagent in the development of novel therapeutics.

References

In-Depth Technical Guide to the Synthesis of Bis-PEG3-phthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthesis method for Bis-PEG3-phthalimide, a homobifunctional crosslinker with potential applications in pharmaceutical research and drug development. The document outlines the synthetic route, detailed experimental protocols, and relevant data for the starting materials and the final product.

Introduction

This compound is a molecule of interest in the field of bioconjugation and medicinal chemistry. Its structure comprises two phthalimide (B116566) groups linked by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer of three ethylene (B1197577) glycol units. The phthalimide groups can serve as protected primary amines, which can be deprotected under specific conditions to yield free amino groups. This feature makes this compound a potentially valuable building block in the synthesis of more complex molecules, such as linkers for antibody-drug conjugates (ADCs) or as a precursor for PROTACs (Proteolysis Targeting Chimeras). The PEG linker enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.

This document details a synthetic approach based on the well-established reaction between a diamine and phthalic anhydride (B1165640).

Synthetic Pathway

The proposed synthesis of this compound involves the reaction of 1,11-diamino-3,6,9-trioxaundecane (B1664901) with two equivalents of phthalic anhydride. This reaction is a classic method for the formation of phthalimides from primary amines.

Caption: Synthetic scheme for this compound.

Physicochemical Data of Reactants

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,11-diamino-3,6,9-trioxaundecane | 3,6,9-Trioxaundecane-1,11-diamine | 929-75-9 | C₈H₂₀N₂O₃ | 192.26 | Colorless to pale yellow liquid |

| Phthalic Anhydride | Isobenzofuran-1,3-dione | 85-44-9 | C₈H₄O₃ | 148.12 | White crystalline solid |

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Optimization may be required to achieve the desired yield and purity.

Materials:

-

1,11-diamino-3,6,9-trioxaundecane (Amino-PEG3-Amine)

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in glacial acetic acid.

-

Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (2.1 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water with stirring. A precipitate should form.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound. Actual results should be confirmed by analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₄H₂₄N₂O₇ |

| Molecular Weight | 452.46 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the phthalimide aromatic protons and the ethylene glycol protons of the PEG linker. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbons of the phthalimide groups and the carbons of the PEG linker. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. |

| Purity (HPLC) | >95% |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and analysis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

-

Phthalic anhydride is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document provides a proposed synthetic method and is intended for informational purposes for qualified researchers. The experimental procedures should be carried out by trained professionals in a suitable laboratory setting. The safety and efficacy of the synthesized compound for any specific application have not been established.

Bis-PEG3-phthalimide as a Cereblon E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the POI.[1][2]

A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery necessary for tagging the target protein with ubiquitin. Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[3] Ligands for CRBN are often derived from the phthalimide (B116566) chemical class, exemplified by immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[3]

This technical guide focuses on Bis-PEG3-phthalimide, a bifunctional molecule that serves as a CRBN ligand tethered to a polyethylene (B3416737) glycol (PEG) linker. This moiety is a key building block in the synthesis of PROTACs, providing both the CRBN-recruiting function and a flexible, hydrophilic spacer to connect to a POI-binding ligand. We will delve into the quantitative aspects of its function, detailed experimental protocols for its evaluation, and visual representations of the underlying biological and experimental processes.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs containing a phthalimide moiety function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase.[4] This induced proximity is the key event that triggers the degradation cascade. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, with its two distinct ligands, acts as a molecular bridge, bringing the POI and CRBN into close proximity to form a POI-PROTAC-CRBN ternary complex.[4][5]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[4]

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[4]

-

Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is not consumed in this process and is released to engage another target protein molecule, acting in a catalytic manner.[4]

Quantitative Data

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable and productive ternary complex, and ultimately induce degradation of the target protein. While specific data for a PROTAC using the precise this compound linker is dependent on the target ligand, the following tables provide representative quantitative data for well-characterized phthalimide-based PROTACs and the binding affinities of their core ligands to Cereblon.

Table 1: Representative Degradation Efficacy of Pomalidomide-Based PROTACs

Pomalidomide is a high-affinity phthalimide-derivative used in many advanced PROTACs. The data below illustrates the typical degradation potency (DC50) and maximal degradation (Dmax) achieved by such molecules.[6]

| PROTAC Target | Cell Line | DC50 | Dmax (%) |

| EGFR | A549 | 0.1 - 1 µM | >90% |

| BRD4 | Various | 15 nM | >95% |

| TBK1 | Various | 3 nM | 96% |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.[1][6]

Table 2: Binding Affinities of Phthalimide Derivatives to Cereblon (CRBN)

The binding affinity of the phthalimide moiety to CRBN is a critical determinant of PROTAC efficacy. Pomalidomide generally exhibits a higher affinity than the parent compound, thalidomide.[6][7]

| Ligand | Assay Method | Binding Affinity (Kd or IC50) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM |

| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 µM |

| Lenalidomide | Fluorescence Polarization (FP) | ~2.19 µM |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM |

Note: Data is compiled from various sources and assay conditions may vary.[7][8]

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following are detailed methodologies for key experiments used to characterize the activity of PROTACs incorporating a this compound moiety.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4][9][10]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate volume of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

-

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the Target-PROTAC-E3 Ligase complex in vitro.[5][12]

Materials:

-

Purified, tagged target protein (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)

-

Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)

-

Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST)

-

PROTACs with this compound moiety

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET enabled plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the tagged POI and tagged E3 ligase.

-

Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions.

-

Protein Addition: Add the POI and E3 ligase master mix to each well.

-

Antibody Addition: Add the lanthanide-labeled and fluorescently-labeled antibodies to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[5]

Protocol 3: Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the affinity of the phthalimide moiety for CRBN.[13][14]

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide or pomalidomide analog (tracer)

-

This compound containing compound (or the isolated ligand)

-

Assay buffer

-

Black, low-binding microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: In a microplate, add a fixed concentration of purified CRBN and the fluorescent tracer.

-

Competition: Add serial dilutions of the unlabeled test compound (e.g., the this compound-based PROTAC).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each sample.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

Conclusion

This compound serves as a crucial component in the rational design of PROTACs, providing a well-characterized and effective means of recruiting the Cereblon E3 ubiquitin ligase. The integrated PEG3 linker offers favorable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[15] The length and flexibility of the linker are critical parameters that must be optimized for each specific target to ensure the formation of a stable and productive ternary complex, ultimately leading to potent and selective protein degradation.[15] The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and optimization of novel PROTACs based on this versatile chemical scaffold, paving the way for the development of next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ternary Complex Formation [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ternary complex formation - Profacgen [profacgen.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Phthalimide Moiety: A Cornerstone in PROTAC Design for Cereblon Recruitment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key ligands joined by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] Among the most successfully utilized E3 ligase ligands are derivatives of thalidomide (B1683933), which feature a critical phthalimide (B116566) moiety for engaging the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This guide provides a detailed examination of the phthalimide moiety's role in PROTAC design, covering its mechanism of action, quantitative binding data, design considerations, and the experimental protocols essential for characterization.

The Phthalimide Group as a Molecular Scaffold for CRBN Engagement

The therapeutic and teratogenic effects of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory drugs (IMiDs)—are mediated through their binding to Cereblon.[6][7] CRBN functions as the substrate receptor within the CULLIN4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] The interaction is primarily driven by the glutarimide (B196013) ring of the IMiD, which docks into a specific tri-tryptophan pocket on the CRBN protein.[9][10] The phthalimide ring, being more solvent-exposed, plays a crucial role in recruiting "neosubstrate" proteins for ubiquitination and subsequent degradation.[9][11]

In the context of PROTACs, the phthalimide-containing ligand serves as the "anchor" to hijack the CRL4-CRBN complex. This recruitment brings the E3 ligase into close proximity with the target protein bound by the other end of the PROTAC, facilitating the formation of a productive ternary complex (POI-PROTAC-CRBN).[8][12] This induced proximity is the catalytic event that triggers the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[13]

Quantitative Analysis of Phthalimide-Based Ligands and PROTACs

The efficacy of a phthalimide-based PROTAC is heavily influenced by the binding affinity of its CRBN ligand and the overall stability of the ternary complex. Various biophysical techniques are employed to quantify these interactions. The selection of the specific phthalimide derivative (thalidomide, pomalidomide, or lenalidomide) can impact binding affinity and, consequently, degradation efficiency.[4][14]

Table 1: Representative Binding Affinities of Phthalimide Derivatives to Cereblon (CRBN)

| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified |

| Lenalidomide | Not Specified | Stronger than Thalidomide | Not Specified |

| Pomalidomide | Not Specified | Stronger than Thalidomide | Not Specified |

| Fluorinated Benzamide Derivative (8d) | MicroScale Thermophoresis (MST) | IC50 = 63 ± 16 µM | Human CRBN TBD |

Note: Absolute binding values can vary significantly based on the experimental setup, assay type, and specific protein construct used. Data is compiled from multiple sources for illustrative purposes.[6][9][15]

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[16]

Table 2: Degradation Performance of Representative Phthalimide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |

| PROTAC 22 | HDAC3 | VHL Ligand | 0.44 ± 0.03 µM | 77% | HCT116 |

| FF2049 (1g) | HDAC1 | FEM1B Ligand | 257 nM | 85% | Not Specified |

| dFKBP-1 | FKBP12 | Phthalimide | Not Specified | >90% (Target) | Not Specified |

| Generic CRBN PROTAC | KRAS | Pomalidomide-based | 0.03 µM | Not Specified | NCI-H358 |

Note: This table presents a selection of data from various studies to illustrate the range of potencies and efficiencies achieved with phthalimide-based PROTACs.[16][17][18]

Key Experimental Protocols

The development and validation of phthalimide-based PROTACs rely on a suite of robust biochemical and cellular assays. Detailed methodologies for the most critical experiments are outlined below.

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is a fundamental method to quantify PROTAC-induced degradation of a target protein and determine DC50 and Dmax values.[13][19]

1. Cell Culture and Treatment:

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, THP-1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]

-

PROTAC Treatment:

-

Dose-Response: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]

-

Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[19]

-

2. Cell Lysis and Protein Quantification:

-

Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[19]

-

Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice, then scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[19]

-

Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[19]

3. SDS-PAGE and Protein Transfer:

-

Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat to denature.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run at a constant voltage.[19]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer with Ponceau S staining.[13]

4. Immunoblotting and Detection:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][19]

-

Washing: Wash the membrane multiple times with TBST.[19]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

5. Data Analysis:

-

Perform densitometry analysis on the bands, normalizing the target protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[20][21]

1. Materials and Buffer Preparation:

-

Recombinant purified proteins: Biotinylated E3 ligase (e.g., CRBN), target protein (POI).

-

PROTAC compound.

-

SPR instrument and sensor chips (e.g., Biacore SA chip).

-

Running buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[22]

2. Binary Interaction Analysis (PROTAC-Ligase & PROTAC-POI):

-

Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.[20][22]

-

Kinetic Analysis: Inject a series of concentrations of the PROTAC over the immobilized ligase surface to measure the binding affinity (KD) of the PROTAC-E3 ligase interaction.[20]

-

Similarly, immobilize the POI and inject the PROTAC to determine the KD for the PROTAC-POI binary complex.

3. Ternary Complex Formation Analysis:

-

Immobilization: Immobilize the biotinylated E3 ligase on the sensor chip.[20]

-

Analyte Preparation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.[23]

-

Kinetic Titration: Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[20]

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha), which is the ratio of the binary affinity to the ternary affinity.[23][24]

Protocol 3: In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein, confirming its mechanism of action.[8][25]

1. Reagents and Setup:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRL4-CRBN), target protein (POI), and ubiquitin.

-

PROTAC compound and DMSO for control.

-

Ubiquitination reaction buffer (e.g., containing ATP).

2. Reaction Protocol:

-

Prepare a master mix containing E1, E2, E3, ubiquitin, and ATP in the reaction buffer.

-

Aliquot the master mix into reaction tubes.

-

Add the target protein to each tube.

-

Add serial dilutions of the PROTAC (or DMSO for negative control) to initiate the reaction.

-

Controls: Include reactions omitting E1, E2, or E3 to ensure the ubiquitination is dependent on the complete enzymatic cascade.[8]

-

Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

3. Detection and Analysis:

-

Analyze the reaction products by Western blot.

-

Use a primary antibody against the target protein to detect its unmodified and ubiquitinated forms (which will appear as a ladder of higher molecular weight bands).

-

Alternatively, use an antibody specific for ubiquitin.

-

Quantify the extent of ubiquitination to determine parameters like UbC50 (concentration for 50% ubiquitination) and Ubmax (maximum ubiquitination).[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental sequences involved in PROTAC research.

Caption: Mechanism of action for a phthalimide-based PROTAC.

Caption: General experimental workflow for PROTAC evaluation.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lifesensors.com [lifesensors.com]

- 19. benchchem.com [benchchem.com]

- 20. aragen.com [aragen.com]

- 21. biorxiv.org [biorxiv.org]

- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. Ubiquitination Assay - Profacgen [profacgen.com]

The Core Mechanism of Bis-PEG3-Phthalimide in Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating a Bis-PEG3-phthalimide linker. We will delve into the critical roles of the phthalimide (B116566) moiety for E3 ligase recruitment and the polyethylene (B3416737) glycol (PEG) linker in facilitating the formation of a productive ternary complex. This guide will further present illustrative quantitative data, detailed experimental protocols for the characterization of these molecules, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction: The PROTAC Revolution

Traditional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs induce the degradation of the target protein, offering several potential advantages, including the ability to target non-enzymatic proteins and overcome resistance mechanisms associated with inhibitors.[1][2] PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in initiating the degradation process.[3][4]

The Role of this compound in PROTAC Design

The this compound linker is a bifunctional component that plays a crucial role in the design and function of specific PROTACs. It consists of two key functional units:

-

The Phthalimide Moiety: Derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), the phthalimide group serves as the E3 ligase-recruiting ligand.[2] Specifically, it binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This interaction is essential for bringing the cellular degradation machinery into proximity with the target protein.

-

The Bis-PEG3 Linker: This component is a polyethylene glycol (PEG) chain with three ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[6] The PEG3 linker enhances the aqueous solubility and cell permeability of the PROTAC molecule.[6] Its flexibility is also critical, allowing for the optimal orientation of the POI and the E3 ligase to form a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[6][7]

The Mechanism of Action: A Step-by-Step Guide

The degradation of a target protein by a this compound-containing PROTAC is a catalytic process that can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex. The stability and conformation of this complex are critical for the subsequent steps and are significantly influenced by the length and composition of the PEG linker.[3][4]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1][8]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.[8][9]

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.[10]

Below is a diagram illustrating this signaling pathway:

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data and Structure-Activity Relationship

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The length of the PEG linker has a significant impact on both DC50 and Dmax. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a less productive ternary complex geometry. Therefore, optimizing the linker length is a critical step in PROTAC development.

The following table provides representative data from a study on BTK-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. While this data is not specific to a this compound linker, it highlights the general trend observed in PROTAC optimization.[11]

| PROTAC Linker Length | DC50 (nM) | Dmax (%) |

| PEG2 | 50 | ~70 |

| PEG3 | 25 | ~85 |

| PEG4 | <10 | >90 |

| PEG5 | 100 | ~80 |

| PEG6 | >250 | ~60 |

Note: This data is illustrative and compiled from various sources in the literature to demonstrate the impact of linker length. Specific values for a PROTAC with a this compound linker would need to be determined experimentally.

Experimental Protocols

The characterization of a this compound-containing PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6][9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[6][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[6][9]

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[6][9]

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody should also be used.[6][9]

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][11]

Caption: Experimental workflow for Western blotting.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (e.g., containing 1% SDS)

-

Immunoprecipitation-grade antibody specific to the target protein

-

Protein A/G magnetic beads

-

Wash buffers

-

Anti-ubiquitin antibody for western blotting

Protocol:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor to allow the accumulation of polyubiquitinated proteins.[9]

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[9]

-

Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and protein A/G beads.[8]

-

Western Blotting: Elute the immunoprecipitated protein and analyze by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains.[8]

Cereblon (CRBN) Engagement Assay (NanoBRET™)

This assay measures the ability of the PROTAC to bind to CRBN in a cellular context.

Materials:

-

HEK293 cells

-

Plasmid DNA for NanoLuc®-CRBN fusion protein

-

Transfection reagent

-

White, 96-well assay plates

-

PROTAC

-

NanoBRET™ CRBN Tracer

-

Nano-Glo® Substrate

-

Luminometer

Protocol:

-

Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate and transfect them with the NanoLuc®-CRBN fusion plasmid.[12]

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.[12]

-

Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.[12]

-

Measurement and Analysis: Incubate the plate and measure the luminescence at two wavelengths (donor and acceptor). Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.[12]

Caption: Workflow for NanoBRET™ CRBN engagement assay.

Conclusion

PROTACs containing a this compound linker represent a powerful class of molecules for targeted protein degradation. The phthalimide moiety effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary physicochemical properties and flexibility to facilitate the formation of a productive ternary complex. A thorough understanding of the mechanism of action, coupled with robust experimental characterization, is essential for the successful design and development of these novel therapeutics. The protocols and illustrative data presented in this guide provide a framework for researchers to advance their TPD programs and unlock the full potential of this exciting technology.

References

- 1. lifesensors.com [lifesensors.com]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ubiquitination Assay - Profacgen [profacgen.com]

- 9. benchchem.com [benchchem.com]

- 10. lifesensors.com [lifesensors.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Phthalimide-Based Chimeras for Inducing Targeted Protein Ubiquitination

Audience: Researchers, scientists, and drug development professionals.

Introduction: The targeted degradation of specific proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of a protein of interest (POI) from the cellular environment. This is achieved through the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system. A key class of these molecules utilizes a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This guide provides a technical overview of the principles, methodologies, and data related to the use of phthalimide-based degraders, with a focus on the structural components, such as PEG linkers, that are crucial for their function.

While the term "Bis-PEG3-phthalimide" suggests a molecule with two phthalimide groups joined by a PEG3 linker, such a homobifunctional structure is not typical for targeted protein degradation. Instead, the field relies on heterobifunctional chimeras. These molecules consist of three key components: a ligand that binds to the POI, a linker (such as a PEG chain), and a ligand—typically a phthalimide derivative—that recruits an E3 ubiquitin ligase.[3] This guide will focus on the design and application of these heterobifunctional degraders.

Core Concepts and Mechanism of Action

Phthalimide-based degraders function by inducing proximity between a target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Poly-ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.[3]

The key steps in this process are:

-

Ternary Complex Formation: The degrader molecule simultaneously binds to the Protein of Interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-Degrader-CRBN).[3]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules to the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome.

-

Catalytic Cycle: The degrader molecule is released and can mediate further rounds of degradation, acting in a catalytic manner.[3]

The linker component, which connects the POI-binding ligand to the phthalimide moiety, is critical. Its length and composition, often incorporating polyethylene (B3416737) glycol (PEG) units for improved solubility and pharmacokinetic properties, must be optimized to allow for a productive ternary complex formation.[4][5]

Visualizing the Pathway

The following diagram illustrates the catalytic cycle of a phthalimide-based PROTAC.

References

Methodological & Application

Application Notes and Protocols for the Utilization of Bis-PEG3-phthalimide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and provide synthetic tractability.[2][5] This document provides detailed application notes and protocols for the strategic use of Bis-PEG3-phthalimide, a homobifunctional linker, in the synthesis of PROTACs. While its structure presents two identical phthalimide (B116566) groups, which are known ligands for the Cereblon (CRBN) E3 ligase, its application in creating a heterobifunctional PROTAC requires a specific synthetic modification.[6] This guide will detail the process of converting this compound into a versatile E3 ligase ligand-linker moiety ready for conjugation to a POI ligand.

Principle of Application

This compound is a symmetrical molecule featuring a three-unit PEG chain flanked by two phthalimide groups. In the context of PROTAC synthesis, one of the phthalimide groups serves as the CRBN E3 ligase ligand. The other phthalimide group is chemically transformed into a reactive handle, such as a primary amine, via hydrazinolysis (a variation of the Gabriel synthesis). This resulting amine-terminated, phthalimide-containing PEG linker can then be conjugated to a ligand for a protein of interest (POI) using standard coupling chemistries to form the final PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using a phthalimide-based linker function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-stage process. The first stage involves the conversion of the homobifunctional linker into a heterobifunctional linker-E3 ligase ligand conjugate. The second stage is the coupling of this intermediate with the POI ligand.

General workflow for PROTAC synthesis using this compound.

Stage 1: Synthesis of Phthalimide-PEG3-amine Intermediate

This protocol describes the selective deprotection of one of the phthalimide groups of this compound to yield a primary amine.

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | e.g., MCE | ≥98% |

| Hydrazine (B178648) monohydrate | e.g., Sigma-Aldrich | Reagent grade, 98% |

| Ethanol (B145695) (EtOH) | e.g., Fisher Scientific | Anhydrous |

| Dichloromethane (B109758) (DCM) | e.g., Fisher Scientific | HPLC grade |

| Saturated aq. NaHCO₃ | In-house prep | |

| Brine | In-house prep | |

| Anhydrous Na₂SO₄ | e.g., Sigma-Aldrich | Anhydrous |

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (0.1 M).

-

To this solution, add hydrazine monohydrate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the mono-deprotected product.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol (B129727) in DCM) to yield the Phthalimide-PEG3-amine intermediate.

Expected Yield: 60-75%

Stage 2: Synthesis of the Final PROTAC via Amide Coupling

This protocol details the coupling of the Phthalimide-PEG3-amine intermediate with a POI ligand containing a carboxylic acid functional group.

Materials:

| Reagent/Solvent | Supplier | Grade |

| Phthalimide-PEG3-amine | From Stage 1 | Purified |

| POI Ligand-COOH | Varies | ≥95% |

| HATU | e.g., Sigma-Aldrich | ≥98% |

| DIPEA | e.g., Sigma-Aldrich | Reagent grade, ≥99% |

| DMF | e.g., Fisher Scientific | Anhydrous |

| Ethyl acetate (B1210297) (EtOAc) | e.g., Fisher Scientific | HPLC grade |

| Saturated aq. NaHCO₃ | In-house prep | |

| Brine | In-house prep | |

| Anhydrous Na₂SO₄ | e.g., Sigma-Aldrich | Anhydrous |

Procedure:

-

Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Phthalimide-PEG3-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.

Expected Yield: 40-60%

Data Presentation

Characterization of Intermediates and Final Product

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Analytical Method | Expected Result |

| Phthalimide-PEG3-amine | LC-MS | Correct mass for the mono-deprotected product. |

| ¹H NMR | Peaks corresponding to the phthalimide group, PEG linker, and a primary amine. | |

| Final PROTAC | LC-MS | Correct mass for the desired product. |

| ¹H NMR | Peaks corresponding to the POI ligand, linker, and phthalimide moiety. | |

| Purity (HPLC) | ≥95% |

Biological Evaluation of the Final PROTAC

The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein.

| Assay | Method | Key Parameters |

| Protein Degradation | Western Blot | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |

| Cell Viability | e.g., MTT, CellTiter-Glo | GI₅₀ (concentration for 50% growth inhibition). |